molecular formula C11H13F2N B3007576 1-(2,4-Difluorophenyl)cyclopentan-1-amine CAS No. 1340120-25-3

1-(2,4-Difluorophenyl)cyclopentan-1-amine

Cat. No. B3007576
CAS RN: 1340120-25-3
M. Wt: 197.229
InChI Key: OYAZOLKGTMSJIF-UHFFFAOYSA-N
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Description

The compound 1-(2,4-Difluorophenyl)cyclopentan-1-amine is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the chemical behavior and properties of similar structures. For instance, primary amine organocatalysts, which share a functional group with the compound , are explored for their role in asymmetric aldol reactions, indicating the potential reactivity of the amine group in various chemical contexts .

Synthesis Analysis

The synthesis of primary amine organocatalysts, which may be structurally related to 1-(2,4-Difluorophenyl)cyclopentan-1-amine, involves natural primary amino acids and is performed in two steps . This suggests that a similar approach could potentially be applied to synthesize the compound of interest, although the specific details would depend on the unique structural requirements of the difluorophenyl and cyclopentan-1-amine moieties.

Molecular Structure Analysis

While the molecular structure of 1-(2,4-Difluorophenyl)cyclopentan-1-amine is not analyzed in the provided papers, the discussion of primary amine organocatalysts and their interaction with cocatalysts like 2,4-dinitrophenol implies that the molecular structure of amines can significantly influence their catalytic activity and selectivity . Additionally, the reaction of amino cyclopropenium ions with diketones leading to cyclopentadienols suggests that the presence of an amino group can direct certain ring-opening reactions .

Chemical Reactions Analysis

The primary amine organocatalysts mentioned in the papers are used to catalyze asymmetric aldol reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis . The reactivity of the amino group in these catalysts is enhanced by the presence of a cocatalyst, indicating that 1-(2,4-Difluorophenyl)cyclopentan-1-amine could also participate in similar reactions under the right conditions. Furthermore, the regioselective ring-opening of aminocyclopropene intermediates to form cyclopentadienols demonstrates the potential for complex transformations involving amino groups .

Physical and Chemical Properties Analysis

The papers do not provide direct information on the physical and chemical properties of 1-(2,4-Difluorophenyl)cyclopentan-1-amine. However, the synthesis and structural analysis of acyclic sulfur-nitrogen compounds, including those with sulfonylamine groups, offer some perspective on how substituents can affect molecular properties such as bond lengths and electron delocalization . This could be extrapolated to suggest that the difluorophenyl group in the compound of interest may influence its acidity, reactivity, and overall stability.

Scientific Research Applications

Enantioselective Organocatalysis

Research by Da et al. (2009) highlighted the application of primary amine organocatalysts, related to 1-(2,4-Difluorophenyl)cyclopentan-1-amine, in asymmetric aldol reactions. The study demonstrated how 2,4-dinitrophenol (DNP) could dramatically improve the enantioselectivities and activities of these catalysts, which were initially inefficient. This advancement is significant for cost-effective and environmentally beneficial synthesis in organic chemistry (Da et al., 2009).

Catalytic Amination Processes

Feuerstein et al. (2001) discussed the application of a tetraphosphine/palladium system, which is closely related to 1-(2,4-Difluorophenyl)cyclopentan-1-amine, in the catalytic amination of allyl acetates. The study revealed high yields and significant acceleration of the catalytic process, demonstrating the potential of such systems in industrial chemical synthesis (Feuerstein et al., 2001).

Synthesis of Amine Derivatives

Jiang et al. (2020) explored the use of a similar compound, N,N′-Bis(3,5-dimethoxyphenyl)cyclopentane-1,1-dicarboxamide, in copper-catalyzed amination of aryl halides. This process efficiently produced various primary (hetero)aryl amines under mild conditions, highlighting the relevance of 1-(2,4-Difluorophenyl)cyclopentan-1-amine derivatives in medicinal chemistry and material science (Jiang et al., 2020).

Applications in Organic Electronics

Li et al. (2012) synthesized novel 2,4-difluorophenyl-functionalized arylamine compounds for use in organic light-emitting devices. These compounds, including triphenylamine derivatives, demonstrated efficient hole-injecting/hole-transporting properties, indicating the utility of 1-(2,4-Difluorophenyl)cyclopentan-1-amine derivatives in the development of electronic devices (Li et al., 2012).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed (H302), may cause an allergic skin reaction (H317), and may cause damage to organs through prolonged or repeated exposure (H373) . It is also toxic to aquatic life with long-lasting effects (H411) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and contact with skin, as well as wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(2,4-difluorophenyl)cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-8-3-4-9(10(13)7-8)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAZOLKGTMSJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)cyclopentan-1-amine

CAS RN

1340120-25-3
Record name 1-(2,4-difluorophenyl)cyclopentan-1-amine
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